tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1225380-87-9
VCID: VC0110436
InChI: InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

CAS No.: 1225380-87-9

Cat. No.: VC0110436

Molecular Formula: C11H20F2N2O2

Molecular Weight: 250.29

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate - 1225380-87-9

Specification

CAS No. 1225380-87-9
Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
IUPAC Name tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
Standard InChI Key DNMQTIGGYJPTHL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F

Introduction

Chemical Identification and Structural Characteristics

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is identified by the CAS registry number 1225380-87-9 . It possesses a molecular formula of C₁₁H₂₀F₂N₂O₂ with a corresponding molecular weight of 250.29 g/mol . The compound's structure consists of a central piperazine heterocycle with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2,2-difluoroethyl substituent at the N4 position.

Structural Identifiers

The compound can be identified using various chemical notation systems as detailed in Table 1.

Table 1: Structural Identifiers of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Identifier TypeValue
IUPAC Nametert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
CAS Registry Number1225380-87-9
InChIInChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
InChIKeyDNMQTIGGYJPTHL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC(F)F

The structural integrity of the compound is defined by the specific arrangement of the piperazine core, which provides a rigid scaffold for the placement of functional groups. The tert-butoxycarbonyl group at position 1 serves as a protective group commonly used in organic synthesis, while the 2,2-difluoroethyl moiety at position 4 introduces fluorine atoms that can significantly alter the compound's physicochemical and biological properties .

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is primarily influenced by its functional groups. The piperazine ring provides basic nitrogen centers capable of participating in nucleophilic reactions. The tert-butoxycarbonyl group is acid-labile and can be cleaved under acidic conditions to liberate the secondary amine. The 2,2-difluoroethyl group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogues.

The compound is sensitive to heat, which may lead to degradation or decomposition at elevated temperatures . This characteristic necessitates careful handling and storage practices in research and industrial settings.

Applications in Research and Industry

Pharmaceutical Research

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate serves as a valuable building block in medicinal chemistry for several reasons:

  • Building Block for Drug Candidates: The compound can be utilized as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders due to the piperazine moiety's frequent occurrence in CNS-active compounds.

  • Fluorine-Enhanced Properties: The 2,2-difluoroethyl group introduces unique properties that can enhance drug-like characteristics:

    • Increased lipophilicity and membrane permeability

    • Enhanced metabolic stability against oxidative degradation

    • Altered electronic properties affecting binding affinity to target proteins

  • Protected Intermediate: The tert-butoxycarbonyl group provides a protected nitrogen that can be selectively deprotected and further functionalized in later synthetic steps.

Organic Synthesis Applications

In organic synthesis, this compound serves as:

  • Functionalized Scaffold: A platform for further elaboration through N-Boc deprotection and subsequent functionalization

  • Chiral Building Block: A potential precursor for stereoselective transformations when incorporated into more complex molecules

  • Fluorine-Containing Fragment: A source of the difluoroethyl moiety for incorporation into larger molecular structures

Structural Analysis and Comparisons

Comparison with Structurally Related Compounds

To better understand the structural features and potential properties of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a comparison with structurally related compounds is valuable. Table 2 presents a comparative analysis of several related piperazine derivatives.

Table 2: Comparison of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS NumberReference
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylateC₁₁H₂₀F₂N₂O₂250.29Reference compound1225380-87-9
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylateC₁₂H₂₂F₂N₂O₂264.31Additional methyl at position 3-
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateC₁₁H₂₂N₂O₃230.31Hydroxyethyl instead of difluoroethyl-
tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylateC₁₁H₂₀F₂N₂O₂250.29Difluoroethyl at position 3, different fluorine positioning1107620-63-2
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylateC₁₅H₂₁BrN₂O₂341.25Bromophenyl instead of difluoroethyl352437-09-3

Structure-Property Relationships

The structural modifications in the compounds listed in Table 2 can significantly impact their physicochemical and biological properties:

Research Techniques and Characterization

Analytical Methods

Several analytical techniques can be employed for the characterization and quality control of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly valuable for confirming the structure, with ¹H, ¹³C, and ¹⁹F NMR providing complementary structural information. The ¹⁹F NMR would be especially useful for characterizing the difluoroethyl group.

  • Mass Spectrometry (MS): Enables confirmation of molecular weight and fragmentation patterns characteristic of the compound's structural features.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carbonyl (C=O) stretch of the carbamate and C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quality control of synthetic batches.

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